1-Amino-4-bromo-2-naphthonitrile
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Overview
Description
1-Amino-4-bromo-2-naphthonitrile is an organic compound with the molecular formula C11H7BrN2 It is a derivative of naphthalene, characterized by the presence of an amino group (-NH2), a bromine atom (-Br), and a nitrile group (-CN) attached to the naphthalene ring
Mechanism of Action
Target of Action
Based on its structural similarity to other nitrile compounds, it may interact with various enzymes and receptors in the body .
Mode of Action
It’s known that nitrile compounds can undergo nucleophilic substitution reactions . In these reactions, the nitrile group (−C≡N) can act as a nucleophile, attacking electrophilic carbon atoms and leading to various biochemical changes .
Biochemical Pathways
Nitrile compounds are known to participate in various biochemical reactions, including nucleophilic substitutions . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The polar character of the nitro group in similar compounds results in lower volatility and water solubility . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
The biochemical changes induced by the compound, such as those resulting from nucleophilic substitution reactions, could potentially alter cellular functions and lead to various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Amino-4-bromo-2-naphthonitrile. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-bromo-2-naphthonitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), removing water to leave a nitrile group.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to produce hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
1-Amino-4-bromo-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the naphthalene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol.
Oxidation: Various oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthalene derivatives.
Scientific Research Applications
1-Amino-4-bromo-2-naphthonitrile has several applications in scientific research:
Comparison with Similar Compounds
1-Amino-4-bromo-2-naphthonitrile can be compared with other similar compounds, such as:
1-Amino-2-naphthonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-1-naphthonitrile:
2-Amino-1-naphthonitrile: The position of the amino and nitrile groups is reversed, leading to distinct chemical behavior.
Properties
IUPAC Name |
1-amino-4-bromonaphthalene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-5H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDYMLEXACTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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